molecular formula C32H31N5O2S2 B11624853 2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11624853
M. Wt: 581.8 g/mol
InChI Key: MFUCFULBZSTMIY-OOAXWGSJSA-N
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Description

2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a piperazine ring, a pyrido[1,2-a]pyrimidinone core, and a thiazolidinone moiety, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, typically starting with the preparation of the core pyrido[1,2-a]pyrimidinone structureCommon reagents used in these reactions include sodium cyanoborohydride, methanol, and various substituted aromatic aldehydes .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

    Cyclization: The formation of the thiazolidinone ring is a key cyclization reaction.

Common reagents and conditions for these reactions include methanol, sodium cyanoborohydride, and various catalysts. Major products formed from these reactions often include derivatives with modified functional groups that can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It has been shown to bind to specific proteins and enzymes, inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms, making it an effective antimicrobial agent. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C32H31N5O2S2

Molecular Weight

581.8 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C32H31N5O2S2/c1-23-12-13-28-33-29(35-18-16-34(17-19-35)22-25-10-6-3-7-11-25)26(30(38)37(28)21-23)20-27-31(39)36(32(40)41-27)15-14-24-8-4-2-5-9-24/h2-13,20-21H,14-19,22H2,1H3/b27-20-

InChI Key

MFUCFULBZSTMIY-OOAXWGSJSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCN(CC5)CC6=CC=CC=C6)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCN(CC5)CC6=CC=CC=C6)C=C1

Origin of Product

United States

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